molecular formula C5H11N B1278486 2-Cyclopropylethylamine CAS No. 62893-54-3

2-Cyclopropylethylamine

Cat. No.: B1278486
CAS No.: 62893-54-3
M. Wt: 85.15 g/mol
InChI Key: ZOGZOXRETBBBJI-UHFFFAOYSA-N
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Description

2-Cyclopropylethylamine is an organic compound with the molecular formula C5H11N. It is a colorless liquid or solid that is soluble in water and common organic solvents . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-Cyclopropylethylamine has several scientific research applications:

Safety and Hazards

2-Cyclopropylethylamine is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water if it gets in the eyes (P305+351+338), and washing contaminated clothing before reuse (P363) .

Preparation Methods

2-Cyclopropylethylamine can be synthesized through several methods. One common synthetic route involves the addition of cyclopropane to ethylene, followed by amination . Another method involves the reduction of cyclopropylacetonitrile using lithium aluminium hydride in diethyl ether, followed by heating and refluxing . Industrial production methods typically involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Cyclopropylethylamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZOXRETBBBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437086
Record name 2-Cyclopropylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62893-54-3
Record name Cyclopropaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62893-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropaneethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylethylamine
Reactant of Route 2
2-Cyclopropylethylamine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylethylamine
Reactant of Route 4
2-Cyclopropylethylamine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylethylamine
Reactant of Route 6
2-Cyclopropylethylamine

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